

(4-Methylpyridin-2-yl)methanamine: A Technical Guide to Safety and Hazards

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Compound of Interest

Compound Name: (4-Methylpyridin-2-yl)methanamine

Cat. No.: B138663

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known safety and hazard profile of **(4-Methylpyridin-2-yl)methanamine** (CAS No. 129768-95-2). It is intended to serve as a crucial resource for researchers, scientists, and professionals in the field of drug development who may handle or investigate this compound. This document synthesizes available toxicological data, outlines relevant experimental protocols, and presents key information in a structured format to ensure safe laboratory practices. Due to the limited availability of data specific to **(4-Methylpyridin-2-yl)methanamine**, information from structurally similar compounds is included for a more comprehensive assessment of potential hazards. All data from surrogate compounds are clearly identified.

Chemical and Physical Properties

(4-Methylpyridin-2-yl)methanamine is a substituted pyridine derivative. A summary of its key chemical and physical properties is presented below.

Property	Value	Source
Molecular Formula	C ₇ H ₁₀ N ₂	PubChem
Molecular Weight	122.17 g/mol	PubChem
CAS Number	129768-95-2	PubChem
Appearance	No data available	
Boiling Point	No data available	
Melting Point	No data available	
Solubility	No data available	

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **(4-Methylpyridin-2-yl)methanamine** is classified with the following hazards.[\[1\]](#)

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled

Signal Word: Danger

Hazard Pictograms:

- Corrosion
- Exclamation Mark

Toxicological Data

Quantitative toxicological data for **(4-Methylpyridin-2-yl)methanamine** is limited. The following tables summarize the available data for the compound and its structural analogs.

Table 3.1: Acute Toxicity Data

Compound	Route	Species	Value	Units	Source
(4-Methylpyridin-2-yl)methanamine	Oral	-	No data available	mg/kg	
Dermal	-		No data available	mg/kg	
Inhalation	-		No data available	mg/L/4h	
2-Amino-4-methylpyridine	Oral	Rat	200	mg/kg (LD50)	Fisher Scientific
Dermal	Guinea pig	500	mg/kg (LD50)	Fisher Scientific	
4-Methylpyridine	Oral	Rat	440	mg/kg (LD50)	Sigma-Aldrich[2]
2-(Aminomethyl)pyridine	Intravenous	Mouse	340	mg/kg (LD50)	Sigma-Aldrich

Table 3.2: Skin Corrosion/Irritation Data

Compound	Test	Species	Result	Source
(4-Methylpyridin-2-yl)methanamine	Acute Dermal Irritation/Corrosion (OECD 404)	Rabbit	Not classified as an irritant (Score: 0.00)	Regulations.gov[3]
2-Amino-4-methylpyridine	Skin Irritation	Rabbit	Causes burns (OECD 404)	Sigma-Aldrich

Note: A notable discrepancy exists between the GHS classification of **(4-Methylpyridin-2-yl)methanamine** as causing severe skin burns and the results of a specific OECD 404 study which indicated no irritation.[1][3] This suggests that the GHS classification may be based on data from structurally similar compounds or predictive models.

Table 3.3: Genotoxicity Data

Compound	Test	Result	Source
(4-Methylpyridin-2-yl)methanamine	Ames Test	No data available	
4-Methylpyridine	Gene mutation test	No data available	Sigma-Aldrich[2]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of safety data.

Acute Dermal Irritation/Corrosion (OECD 404)

A study on a substance referred to as TGK-0015-15, presumed to be **(4-Methylpyridin-2-yl)methanamine**, was conducted following the OECD Test Guideline 404.[3]

- Test System: Young adult New Zealand White rabbits.[3]
- Test Substance Application: 0.5 mL of the test substance was applied to a small area of shaved skin (approximately 6 cm²) under a semi-occlusive dressing.[4]
- Exposure Duration: 4 hours.[3][4]

- Observations: The application site was examined for erythema and edema at 1, 24, 48, and 72 hours after removal of the dressing.[3]
- Scoring: Dermal reactions were scored according to the Draize scale.[3]

Bacterial Reverse Mutation Test (Ames Test)

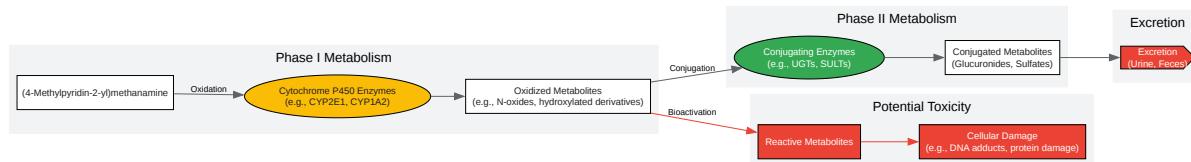
While no specific Ames test data for **(4-Methylpyridin-2-yl)methanamine** was found, the general protocol is as follows:

- Principle: The assay uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes required for histidine or tryptophan synthesis, respectively. A test substance is assessed for its ability to cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid.[2]
- Methodology:
 - Bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).
 - The treated bacteria are plated on a minimal agar medium.
 - Plates are incubated for 48-72 hours at 37°C.
 - The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on control plates.
- Interpretation: A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Signaling Pathways and Metabolism

The specific signaling pathways affected by **(4-Methylpyridin-2-yl)methanamine** have not been elucidated. However, the metabolism of pyridine and its derivatives often involves cytochrome P450 (CYP) enzymes in the liver.[5][6] This metabolic process can lead to either detoxification or bioactivation, forming reactive metabolites that can exert toxic effects.

A hypothetical metabolic pathway for **(4-Methylpyridin-2-yl)methanamine** is presented below. This pathway is based on the known metabolism of other pyridine compounds.

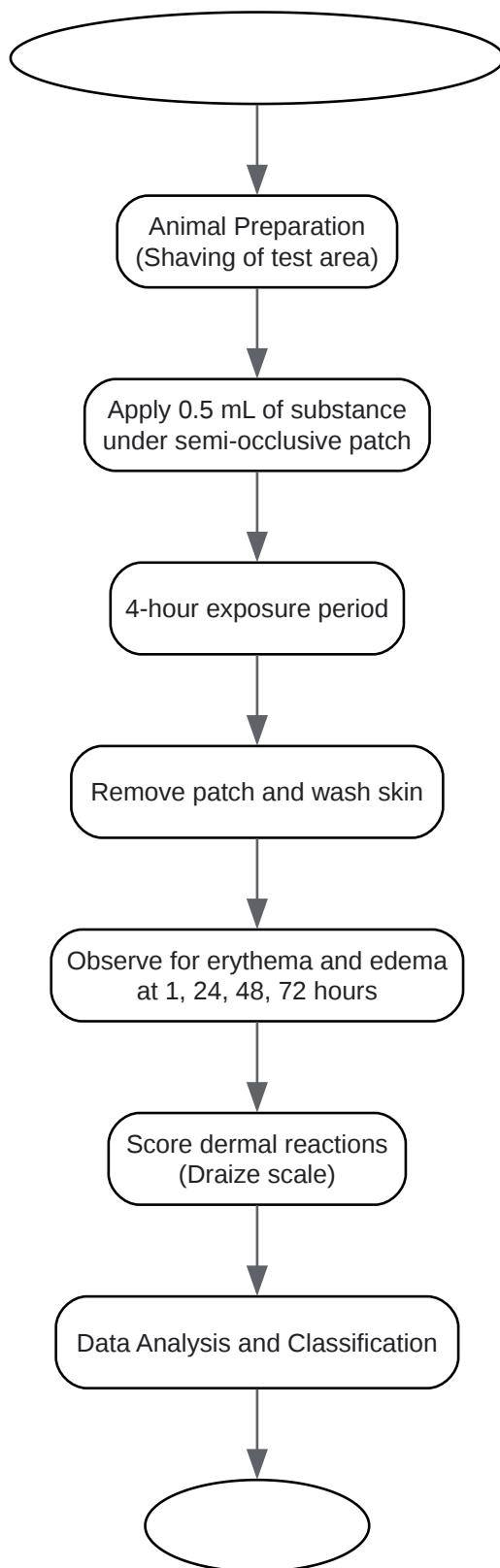


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Caption: Hypothetical metabolic pathway of **(4-Methylpyridin-2-yl)methanamine**.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the *in vivo* acute dermal irritation/corrosion test according to OECD Guideline 404.



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Caption: Workflow for OECD 404 Acute Dermal Irritation/Corrosion Test.

Safe Handling and Storage

Given the hazardous nature of **(4-Methylpyridin-2-yl)methanamine** and its analogs, strict safety precautions are mandatory.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield should be used when there is a risk of splashing.
- Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
- Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

(4-Methylpyridin-2-yl)methanamine is a chemical that should be handled with significant caution due to its GHS classification as harmful if swallowed, inhaled, or in contact with skin, and as causing severe skin burns and eye damage.^[1] However, it is important to note the conflicting evidence regarding its skin irritation potential, with an in vivo study showing no irritation.^[3] The lack of comprehensive toxicological data for this specific compound necessitates a conservative approach to safety, relying on data from structurally related compounds. Further research is required to fully characterize the toxicological profile of **(4-Methylpyridin-2-yl)methanamine**, including its potential for genotoxicity and its specific effects on biological pathways. Researchers and drug development professionals must adhere to strict safety protocols when working with this compound to mitigate potential risks.

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